molecular formula C13H16O2 B13609978 1-(2-Phenylethyl)cyclobutanecarboxylic acid

1-(2-Phenylethyl)cyclobutanecarboxylic acid

Cat. No.: B13609978
M. Wt: 204.26 g/mol
InChI Key: KJTFAOSFRBUBLI-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(2-phenylethyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-phenylethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclobutane ring’s strain release can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis . Additionally, the phenylethyl group can interact with biological receptors, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-(2-phenylethyl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the phenylethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2-phenylethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c14-12(15)13(8-4-9-13)10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)

InChI Key

KJTFAOSFRBUBLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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